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molecular formula C13H21NO3 B3228334 (S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1262396-36-0

(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B3228334
M. Wt: 239.31 g/mol
InChI Key: BABYBNKBVQWOOY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859608B2

Procedure details

To a solution of (S)-2-[tert-Butoxycarbonyl-(2-methoxycarbonyl-ethyl)-amino]-succinic acid 4-methyl ester (intermediate 12, 420 g, 1.35 mol) in THF (2 L) under nitrogen cooled to 0° C. was added NaOMe/MeOH (1.5 L, 2.7M) in half an hour. The resulting yellow solution was stirred at 85° C. for 3 hours (after 1 hour a suspension was obtained). THF (1.5 L) was distilled off under the reduced pressure and water (2 L) was added. The resulting mixture was stirred at 110° C. for 20 hours. The mixture was washed with ethyl acetate (2×1 L). The aqueous solution was cooled to 0° C. and the value of pH was adjusted to 2.5 with concentrated HCl. The product was extracted with ethyl acetate (3×1 L) and the organic extracts were combined, washed with saturated NaCl (1 L), dried (Na2SO4) and filtered. The filtrate was cooled to 0° C. and tert-butylamine (145 ml, 1.35 mol) was added with stirring. The yellow solid was collected by filtration and dried, then boiled in isopropyl alcohol (1.5 L). The suspension was cooled to 5° C. and collected by filtration to give 180 g of intermediate 3 (light white solid, yield:45%).
Name
(S)-2-[tert-Butoxycarbonyl-(2-methoxycarbonyl-ethyl)-amino]-succinic acid 4-methyl ester
Quantity
420 g
Type
reactant
Reaction Step One
Name
intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
NaOMe MeOH
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
COC(=O)[CH2:4][C@H:5]([N:9]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:10][CH2:11][C:12](OC)=O)[C:6]([OH:8])=O.C[O-].[Na+].CO.[C:29](N)(C)(C)[CH3:30]>C1COCC1>[CH:6]([CH:5]1[N:9]([C:16]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:17])[CH2:10][CH2:11][C:12]2([CH2:30][CH2:29]2)[CH2:4]1)=[O:8] |f:1.2.3|

Inputs

Step One
Name
(S)-2-[tert-Butoxycarbonyl-(2-methoxycarbonyl-ethyl)-amino]-succinic acid 4-methyl ester
Quantity
420 g
Type
reactant
Smiles
COC(C[C@@H](C(=O)O)N(CCC(=O)OC)C(=O)OC(C)(C)C)=O
Name
intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C[C@@H](C(=O)O)N(CCC(=O)OC)C(=O)OC(C)(C)C)=O
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
NaOMe MeOH
Quantity
1.5 L
Type
reactant
Smiles
C[O-].[Na+].CO
Step Three
Name
Quantity
145 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at 85° C. for 3 hours (after 1 hour a suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained)
DISTILLATION
Type
DISTILLATION
Details
THF (1.5 L) was distilled off under the reduced pressure and water (2 L)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 110° C. for 20 hours
Duration
20 h
WASH
Type
WASH
Details
The mixture was washed with ethyl acetate (2×1 L)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×1 L)
WASH
Type
WASH
Details
washed with saturated NaCl (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1CC2(CC2)CCN1C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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